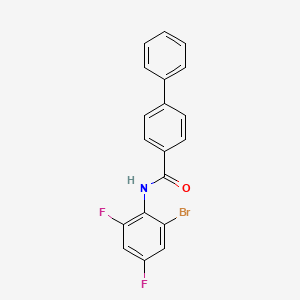

![molecular formula C27H31NO3S2 B4632373 4-(4-叔丁基苯基)-5-甲基-2-({[(苯硫基)乙酰]氨基}-3-噻吩甲酸异丙酯](/img/structure/B4632373.png)

4-(4-叔丁基苯基)-5-甲基-2-({[(苯硫基)乙酰]氨基}-3-噻吩甲酸异丙酯

描述

Synthesis Analysis

The synthesis of related compounds involves several key steps, including conjugate addition reactions and regioselective synthesis methods. For instance, Gaul and Seebach (2002) described conjugate addition of lithiated compounds to cinnamoyl derivatives to prepare enantiomerically pure diols, a method potentially adaptable for synthesizing structurally complex thiophenes (Gaul & Seebach, 2002). Xu et al. (2000) discussed regioselective synthesis and electron impact mass spectral fragmentation differentiation of isopropylthio and phenylthiosuccinic acid esters, highlighting techniques relevant for synthesizing and analyzing thiophene derivatives (Xu, Wang, Zhang, & Huang, 2000).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography and NMR spectroscopy. Grauer and König (2009) synthesized and characterized new α-amino acids using NMR, MS, and X-ray, demonstrating approaches applicable for analyzing the molecular structure of complex thiophene derivatives (Grauer & König, 2009).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives can include acylation, formylation, and other transformations. Gol'dfarb and Konstantinov (1958) explored acetylation and formylation products of thiophene derivatives, providing insights into the reactivity of such compounds (Gol'dfarb & Konstantinov, 1958). Additionally, photoinduced acylotropic rearrangements and reactions with nucleophilic agents demonstrate the complex chemical behavior of thiophene compounds (Rybalkin et al., 2001).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Studies on related compounds, like those by Balaban et al. (2004), offer methods for analyzing these properties through experimental and theoretical approaches (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of thiophene derivatives. For example, Pettinari et al. (1999) detailed the synthesis and characterization of coordination compounds derived from barium(II), which can shed light on the coordination chemistry of thiophene derivatives (Pettinari, Marchetti, Cingolani, Leonesi, Troyanov, & Drozdov, 1999).

科学研究应用

共轭加成反应

含大位阻取代基的肉桂酰衍生物与锂化化合物的共轭加成反应证明了此类化合物在制备对映体纯 1,4-二醇中的合成效用。这些反应可以实现高产率和非对映选择性,展示了该化合物在立体控制合成中的相关性。1,4-加合物中的亚甲基磺酰基 (MeS) 基团可以被取代,从而有助于回收手性助剂,并获得对映体纯形式的不同羟基羰基衍生物和取代二醇。这突出了该化合物在推进合成方法和对映选择性合成中的作用 (C. Gaul, D. Seebach, 2002)。

电子结构和电导率

已探索了通过在有机半导体中引入大位阻取代基来修饰电子结构,这对分子金属和导体的设计具有影响。这项研究说明了使用位阻受限化合物来控制固态结构和电荷迁移率的潜力,提供了对电子特性和电导率的空间效应的见解。此类研究有助于理解分子材料的电子行为,在有机电子学和材料科学中得到应用 (Agathe Filatre-Furcate 等人,2016)。

光降解研究

已研究了该化合物在水中的光降解及其转化为重要产物,揭示了此类化学物质的环境归宿。这些研究提供了有关在阳光照射下降解途径和动力学的有价值信息,这对于评估环境影响和设计更环保的化学试剂至关重要。了解不同水环境中的光解机制有助于预测该化合物在天然水体中的行为和潜在的生态风险 (Y. Keum 等人,2002)。

催化和聚合

源自带有大位阻取代基的化合物的金属配合物的合成和表征,以及它们在乙烯聚合中的应用,突出了此类化合物在催化中的作用。这些研究扩展了聚合物化学家的工具包,为合成具有受控性质的聚合物提供了新途径。探索这些化合物作为催化剂或助催化剂有助于开发新的聚合策略,有可能产生在各个行业中具有独特性质和应用的材料 (Jennifer Houghton 等人,2008)。

属性

IUPAC Name |

propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3S2/c1-17(2)31-26(30)24-23(19-12-14-20(15-13-19)27(4,5)6)18(3)33-25(24)28-22(29)16-32-21-10-8-7-9-11-21/h7-15,17H,16H2,1-6H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXTSRFQLDOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)